molecular formula C22H19NO B12509647 1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine

1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine

Cat. No.: B12509647
M. Wt: 313.4 g/mol
InChI Key: AMWLHYSTQXHJRQ-UHFFFAOYSA-N
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Description

4-[(Methoxybenzylidene)amino]stilbene is an organic compound with the molecular formula C22H19NO It is known for its unique structure, which includes a methoxybenzylidene group attached to an amino stilbene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methoxybenzylidene)amino]stilbene typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-aminostilbene. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-[(Methoxybenzylidene)amino]stilbene may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methoxybenzylidene)amino]stilbene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(Methoxybenzylidene)amino]stilbene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Methoxybenzylidene)amino]stilbene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-[(Methoxyphenyl)methylidene]aniline
  • 4-[(Methoxybenzylidene)amino]diphenylethylene
  • 4-[(Methoxybenzylidene)amino]stilbene derivatives

Comparison: 4-[(Methoxybenzylidene)amino]stilbene is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c1-24-22-15-11-20(12-16-22)17-23-21-13-9-19(10-14-21)8-7-18-5-3-2-4-6-18/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWLHYSTQXHJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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